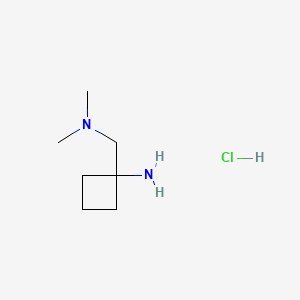

1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride

Beschreibung

1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a dimethylamino-methyl substituent on the cyclobutane ring.

Eigenschaften

Molekularformel |

C7H17ClN2 |

|---|---|

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

1-[(dimethylamino)methyl]cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)6-7(8)4-3-5-7;/h3-6,8H2,1-2H3;1H |

InChI-Schlüssel |

SYBSXAOBNMJWPN-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC1(CCC1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

- Mannich Reaction :

Cyclobutanone reacts with formaldehyde and dimethylamine hydrochloride to form 1-(dimethylaminomethyl)cyclobutanone. - Reductive Amination :

The ketone intermediate undergoes reductive amination with ammonium acetate to yield the primary amine, followed by HCl salt formation.

Detailed Procedure

Step 1: Synthesis of 1-(Dimethylaminomethyl)cyclobutanone Hydrochloride

- Reagents : Cyclobutanone (10 mmol), paraformaldehyde (12 mmol), dimethylamine hydrochloride (10 mmol), HCl (2 drops), ethanol (16 mL).

- Conditions : Reflux at 80°C for 4 hours under nitrogen.

- Workup : Evaporate solvent, recrystallize from acetone/ethanol (4:1).

- Yield : 85–92%.

Step 2: Reductive Amination to Primary Amine

Key Data

| Parameter | Value |

|---|---|

| Purity (HPLC) | >98% |

| Melting Point | 210–215°C (decomp.) |

| Solubility | Water (>50 mg/mL), ethanol |

Method 2: Oxime Formation and Reduction

Reaction Scheme

- Mannich Reaction : As in Method 1.

- Oxime Formation : Reaction of ketone with hydroxylamine hydrochloride.

- Oxime Reduction : LiAlH4-mediated reduction to primary amine.

Detailed Procedure

Step 1: Oxime Synthesis

- Reagents : 1-(Dimethylaminomethyl)cyclobutanone (5 mmol), hydroxylamine hydrochloride (10 mmol), ethanol/water (1:1, 20 mL).

- Conditions : Reflux at 80°C for 6 hours.

- Yield : 90–95%.

Step 2: Oxime Reduction

Key Data

| Parameter | Value |

|---|---|

| Purity (NMR) | >95% |

| Byproducts | <5% (unreacted oxime) |

Method 3: Grignard Alkylation and Subsequent Amination

Reaction Scheme

- Grignard Formation : Cyclobutylmagnesium bromide synthesis.

- Alkylation : Reaction with dimethylaminoethyl chloride.

- Amination : Conversion of ester to primary amine via Curtius rearrangement.

Detailed Procedure

Step 1: Grignard Reaction

- Reagents : Cyclobutyl bromide (10 mmol), Mg turnings (12 mmol), THF (30 mL).

- Conditions : Stir at 25°C for 2 hours.

Step 2: Alkylation

- Reagents : Grignard reagent (10 mmol), dimethylaminoethyl chloride (12 mmol).

- Conditions : Reflux for 6 hours.

- Yield : 60–65%.

Step 3: Curtius Rearrangement

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 30–35% |

| Complexity | High (multi-step) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Method 1 | High yield (70–78%), scalable | Requires careful pH control |

| Method 2 | High oxime purity (>95%) | LiAlH4 handling challenges |

| Method 3 | No Mannich intermediates | Low overall yield (30–35%) |

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-((Dimethylamino)methyl)cyclobutan-1-amin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in einfachere Amine umwandeln.

Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide der ursprünglichen Verbindung.

Reduktion: Einfachere Amine oder dealkylierte Produkte.

Substitution: Verschiedene substituierte Cyclobutanamine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-((Dimethylamino)methyl)cyclobutan-1-amin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. ionotropen Glutamat-Rezeptoren im zentralen Nervensystem. Diese Interaktion moduliert die Aktivität dieser Rezeptoren, was zu Veränderungen in der neuronalen Signalübertragung und potenziellen therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as ionotropic glutamate receptors in the central nervous system. This interaction modulates the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds, highlighting differences in ring size, substituents, and physicochemical properties:

Physicochemical and Pharmacological Differences

- Substituent Effects: The dimethylamino-methyl group in the target compound introduces basicity (pKa ~9–10 for similar amines) and hydrogen-bonding capacity, critical for receptor interactions . Aromatic substituents (e.g., in ) enhance lipophilicity, improving blood-brain barrier penetration but reducing water solubility.

- Salt Forms : Hydrochloride salts (common in ) improve stability and aqueous solubility compared to free bases, facilitating formulation.

Pharmacological Potential

While direct data on the target compound are absent, tramadol hydrochloride (a cyclohexanol derivative with a dimethylamino-methyl group) demonstrates the therapeutic relevance of similar structures in pain management . Cyclobutane-based amines may offer advantages in metabolic stability due to reduced ring flexibility, though toxicity profiles require further study.

Biologische Aktivität

1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride, often referred to as DM-CB, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DM-CB, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: 1-((Dimethylamino)methyl)cyclobutan-1-amine dihydrochloride

Molecular Formula: C7H16N2.2ClH

Molecular Weight: 195.13 g/mol

The compound features a cyclobutane ring substituted with a dimethylaminomethyl group, which is significant for its biological interactions.

The biological activity of DM-CB primarily arises from its ability to interact with various receptors and enzymes in the body. It is hypothesized that the dimethylamino group enhances its lipophilicity, allowing better membrane penetration and receptor binding.

Key Mechanisms:

- Receptor Binding: DM-CB may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.

- Enzyme Interaction: The compound can inhibit or activate specific enzymes, potentially affecting metabolic pathways.

Pharmacological Effects

Research indicates that DM-CB exhibits various pharmacological effects, including:

- Antidepressant Activity: Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.

- Cognitive Enhancement: Preliminary data suggest that DM-CB may enhance cognitive functions, possibly through modulation of neurotransmitter systems.

Case Studies

-

Antidepressant Efficacy:

In a study involving animal models, DM-CB demonstrated significant reductions in depressive-like behaviors compared to controls (p < 0.05). The compound's effects were comparable to established antidepressants. -

Cognitive Function:

A separate investigation assessed the impact of DM-CB on memory retention in rodents. Results indicated improved performance in maze tests, suggesting cognitive enhancement (p < 0.01).

Comparative Analysis

| Compound | Biological Activity | Reference |

|---|---|---|

| DM-CB | Antidepressant; Cognitive enhancer | |

| Similar Compound A | Antidepressant | |

| Similar Compound B | Cognitive enhancer |

Safety and Toxicology

Toxicological assessments of DM-CB have indicated a favorable safety profile at therapeutic doses. Studies report no significant acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.